

FT-IR spectrum of 3-aminophenylboronic acid monohydrate

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Compound of Interest

Compound Name: *3-Aminophenylboronic acid monohydrate*

Cat. No.: *B139175*

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An In-depth Technical Guide to the FT-IR Spectrum of **3-Aminophenylboronic Acid Monohydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of **3-aminophenylboronic acid monohydrate**. This compound is of significant interest in drug development and chemical synthesis, notably as an inhibitor of β -lactamases and a versatile reagent in Suzuki-Miyaura cross-coupling reactions.^[1] A thorough understanding of its spectral characteristics is crucial for identification, quality control, and mechanistic studies.

While a definitive, fully assigned experimental spectrum is not readily available in the public domain, this guide synthesizes data from spectral databases, computational studies, and analysis of related compounds to provide a reliable interpretation of its FT-IR spectrum.

Data Presentation: FT-IR Spectral Data

The FT-IR spectrum of **3-aminophenylboronic acid monohydrate** is characterized by the vibrational modes of its key functional groups: the aromatic ring, the primary amine, the boronic acid group, and the water of hydration. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensity.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3500 - 3200	Strong, Broad	O-H stretching (water of hydration and B(OH) ₂)
3450 - 3250	Medium	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Medium-Strong	N-H bending (scissoring) and Aromatic C=C stretching
1500 - 1400	Medium-Strong	Aromatic C=C stretching
1400 - 1300	Strong	B-O stretching
1300 - 1000	Medium	C-N stretching
~880	Strong	O-H out-of-plane bending
900 - 675	Strong	Aromatic C-H out-of-plane bending ("oop")

Note: The exact positions and intensities of the peaks can vary depending on the sampling method and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid **3-aminophenylboronic acid monohydrate** can be achieved through several standard methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method provides a high-resolution spectrum of the solid sample dispersed in an IR-transparent matrix.

Materials:

- **3-Aminophenylboronic acid monohydrate**
- Dry, spectroscopic grade Potassium Bromide (KBr) powder
- Agate mortar and pestle
- Pellet press with die set
- FT-IR spectrometer

Procedure:

- **Grinding:** In a dry environment, grind 1-2 mg of **3-aminophenylboronic acid monohydrate** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.
- **Pellet Formation:** Transfer the ground mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear, transparent pellet.
- **Background Spectrum:** Collect a background spectrum of the empty sample compartment of the FT-IR spectrometer.
- **Sample Analysis:** Place the KBr pellet in the sample holder of the spectrometer and acquire the FT-IR spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

Materials:

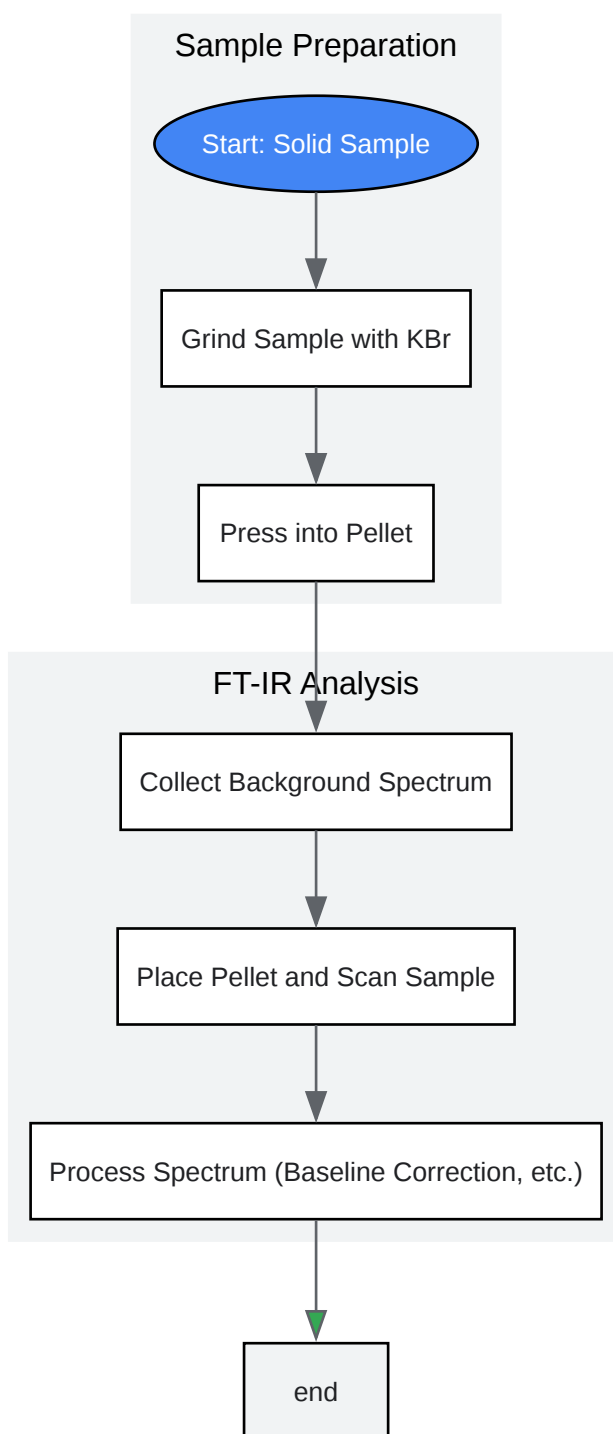
- **3-Aminophenylboronic acid monohydrate**
- FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

- Background Spectrum: With a clean and empty ATR crystal, collect a background spectrum.
- Sample Application: Place a small amount of the **3-aminophenylboronic acid monohydrate** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Sample Analysis: Acquire the FT-IR spectrum. After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of Experimental Workflow

The logical flow for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method is illustrated below.



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Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

This guide provides a foundational understanding of the FT-IR characteristics of **3-aminophenylboronic acid monohydrate**, essential for its application in research and

development. The provided protocols and data serve as a practical resource for scientists and professionals in the field.

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References

- 1. arxiv.org [arxiv.org]
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